7-Methoxyquinoline-8-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxyquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-8-5-4-7-3-2-6-12-9(7)10(8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVXQXMOEPPMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Biological Activities of 7 Methoxyquinoline 8 Sulfonamide and Analogues
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide group (SO₂NH₂) is a well-established zinc-binding group (ZBG) capable of potently inhibiting metalloenzymes like carbonic anhydrases (CAs). tandfonline.com The core mechanism involves the deprotonated sulfonamide anion coordinating to the Zn(II) ion within the enzyme's active site. nih.govtandfonline.com Research into quinoline-based sulfonamides has revealed that these compounds can be effective inhibitors of various human (h) CA isoforms, although the specific inhibition profile for 7-Methoxyquinoline-8-sulfonamide is not extensively detailed in the available literature. However, studies on its analogues provide significant insight into the structure-activity relationships (SAR) governing their inhibitory potential.
The cytosolic isoforms hCA I and hCA II are widespread and physiologically crucial. While hCA II is a major target for antiglaucoma drugs, both are often considered off-targets for cancer therapies, making isoform selectivity a key goal in drug design. nih.gov
Studies on a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated varied inhibition against hCA I and hCA II. Inhibition constants (Kᵢ) for hCA I ranged from 61.9 nM to 8126 nM. nih.govnih.gov The same series of compounds inhibited the highly active hCA II isoform with Kᵢ values between 33.0 nM and 8759 nM. nih.govnih.gov One of the most potent compounds in this series, featuring a 4-cyanobenzyl substitution at the 8-OH position (compound 5h), exhibited Kᵢ values of 61.9 nM against hCA I and 33.0 nM against hCA II. nih.govnih.govresearchgate.net
Another study on 3-(quinolin-4-ylamino)benzenesulfonamides showed inhibition of hCA I with Kᵢ values in the micromolar range (0.966–9.091 μM), while hCA II was inhibited more potently, with Kᵢ values ranging from 0.083 to 3.594 μM. tandfonline.comresearchgate.net A derivative with a 6-methoxy group on the quinoline (B57606) scaffold (compound 6c) was particularly advantageous for hCA II inhibition. tandfonline.com
Table 1: Inhibition of Human Cytosolic Carbonic Anhydrase Isoforms (hCA I & hCA II) by Quinoline Sulfonamide Analogues Kᵢ values represent the inhibition constant.
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| 8-Substituted Quinoline-2-Carboxamides | hCA I | 61.9 nM – 8126 nM | nih.govnih.gov |
| hCA II | 33.0 nM – 8759 nM | nih.govnih.gov | |
| 3-(Quinolin-4-ylamino)benzenesulfonamides | hCA I | 966 nM – 9091 nM | tandfonline.comresearchgate.net |
| hCA II | 83 nM – 3594 nM | tandfonline.comresearchgate.net | |
| 4-Anilinoquinoline Sulfonamides | hCA I | 55.4 nM – 4521 nM | nih.gov |
| hCA II | 89.1 nM – 1540 nM | nih.gov |
Human CA IV is a glycosylphosphatidylinositol-anchored membrane protein that is a target for antiglaucoma drugs alongside hCA II. tandfonline.com The inhibition of hCA IV by 8-substituted quinoline-2-carboxamides was found to be moderate to weak, with Kᵢ values ranging from 657.2 nM to 6757 nM. nih.govnih.gov This suggests a degree of selectivity of these particular analogues for the cytosolic isoforms over this membrane-bound one. In contrast, other quinoline-based sulfonamides have shown weak inhibition of hCA IV, with Kᵢ values in the low micromolar range (1.1–6.2 μM). acs.org
The transmembrane isoforms hCA IX and hCA XII are highly overexpressed in many types of tumors and are linked to cancer progression and metastasis, making them important targets for anticancer therapies. nih.gov
A study of 8-substituted quinoline-2-carboxamides revealed that this series of compounds did not inhibit the tumor-associated hCA IX isoform, with Kᵢ values greater than 10,000 nM. nih.govtandfonline.com However, a different series of quinoline-based benzenesulfonamides (QBS) based on a 4-anilinoquinoline scaffold showed potent to moderate inhibition against hCA IX, with Kᵢ values spanning from 5.5 nM to 116.2 nM. nih.gov Specifically, compounds with the sulfonamide group at the para-position of the anilino ring displayed the best activity against hCA IX and hCA XII. nih.govnih.gov One meta-sulfonamide derivative (11c) and a para-sulfonamide derivative (13b) emerged as excellent single-digit nanomolar hCA IX inhibitors, with Kᵢ values of 8.4 nM and 5.5 nM, respectively. nih.govnih.gov
These same para-substituted compounds also effectively inhibited hCA XII, with Kᵢ values of 9.8 nM, 13.2 nM, and 8.7 nM for compounds 13a, 13b, and 13c, respectively. nih.govnih.gov
Table 2: Inhibition of Human Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX & hCA XII) by Quinoline Sulfonamide Analogues Kᵢ values represent the inhibition constant.
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range | Potent Examples (Kᵢ) | Reference |
|---|---|---|---|---|
| 8-Substituted Quinoline-2-Carboxamides | hCA IX | >10,000 nM | N/A | nih.govtandfonline.com |
| 4-Anilinoquinoline Sulfonamides | hCA IX | 5.5 nM – 116.2 nM | 5.5 nM, 8.4 nM | nih.govnih.gov |
| hCA XII | 8.7 nM – 113.2 nM | 8.7 nM, 9.8 nM | nih.govacs.orgnih.gov |
Acetazolamide (B1664987) (AAZ) is a clinically used sulfonamide CA inhibitor and serves as a standard for comparison in inhibition studies. tandfonline.com Its inhibitory profile varies across isoforms. For instance, AAZ is a potent inhibitor of hCA II (Kᵢ = 12 nM) and a strong inhibitor of hCA IX (Kᵢ = 25 nM), but it is less effective against hCA IV (Kᵢ = 74 nM). nih.govtandfonline.comtandfonline.com
Several of the novel quinoline-based sulfonamides have demonstrated inhibitory activity comparable to or exceeding that of Acetazolamide against specific isoforms. For example, the 4-anilinoquinoline derivatives 11c and 13b were significantly more potent against hCA IX (Kᵢ = 8.4 nM and 5.5 nM, respectively) than Acetazolamide (Kᵢ = 25 nM). nih.gov Similarly, against hCA XII, compounds 13a, 13b, and 13c showed Kᵢ values (9.8, 13.2, and 8.7 nM) that were also highly potent. nih.govnih.gov
In contrast, the 8-substituted quinoline-2-carboxamide (B1208818) series was generally less potent than Acetazolamide, particularly against the tumor-associated isoforms where they showed no significant activity. nih.govtandfonline.com This highlights how structural modifications on the quinoline-sulfonamide scaffold can dramatically alter potency and selectivity profiles relative to established inhibitors.
Pyruvate (B1213749) Kinase M2 (PKM2) Modulation
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is highly expressed in cancer cells and plays a critical role in tumor metabolism and growth. mdpi.comnih.gov It can exist as a highly active tetramer or a less active dimer. Quinoline sulfonamide derivatives have been identified as potent modulators, specifically activators, of PKM2. mdpi.comnih.gov
A series of quinoline-8-sulfonamide (B86410) derivatives were designed and found to act as PKM2 activators. mdpi.comnih.gov These activators bind to an allosteric pocket on the PKM2 tetramer, which is distinct from the binding site of the endogenous activator, fructose (B13574) 1,6-bisphosphate (FBP). nih.gov This binding locks PKM2 in its active tetrameric conformation. nih.gov The quinoline moiety of these activators settles into a largely apolar surface of the binding pocket. nih.gov
In vitro experiments with one such derivative, compound 9a, confirmed its ability to reduce intracellular pyruvate levels in A549 lung cancer cells. mdpi.comnih.gov This modulation of PKM2 activity impacts cancer cell viability and cell-cycle phase distribution, demonstrating high selectivity for cancer cells over normal cells. mdpi.com The activation of PKM2 by these quinolone sulfonamides leads to a metabolic shift in cancer cells, creating a dependency on serine for proliferation. nih.gov
Inhibition/Activation Studies of PKM2 Isoforms
The M2 isoform of pyruvate kinase (PKM2) has emerged as a significant target in cancer research due to its role in tumor metabolism. nih.govresearchgate.net PKM2 is a key glycolytic enzyme that regulates the final step in glycolysis and is predominantly expressed in cancer cells. nih.govfrontiersin.org It can switch between a highly active tetrameric state and a less active dimeric state. nih.gov In cancer cells, the less active dimeric form is more prevalent, leading to an accumulation of glycolytic intermediates that are redirected towards biosynthetic pathways, thereby supporting rapid cell proliferation. nih.govfrontiersin.org
Derivatives of 6-, 7-, and 8-sulfamoylquinoline have been identified as activators of PKM2. nih.gov These activators promote the tetrameric state of PKM2, which in turn reduces the availability of glycolytic intermediates for biosynthetic processes, thereby inhibiting cancer cell growth. frontiersin.org Quinolone sulfonamides are a known class of PKM2 activators that facilitate the conversion of the dimeric form to the tetrameric form. frontiersin.org This activation reroutes glycolytic intermediates away from pathways like serine biosynthesis, which is crucial for the continued growth of cancer cells. frontiersin.org
Conversely, some quinoline-based sulfonamides have been investigated as inhibitors of PKM2. These inhibitors target the enzyme to disrupt the metabolic processes within cancer cells, which can lead to a decrease in cell viability and proliferation. The specific modifications on the quinoline ring and the sulfonamide moiety have been shown to significantly influence the inhibitory activity against PKM2. For instance, certain derivatives have demonstrated enhanced binding affinity and selectivity for PKM2.
In a study focused on designing PKM2 inhibitors, a series of 8-quinolinesulfonamide derivatives were synthesized and evaluated. researchgate.net Through in silico studies, one compound, 9a , was identified as a potent modulator of PKM2. researchgate.net Subsequent in vitro experiments confirmed that compound 9a could reduce intracellular pyruvate levels in A549 lung cancer cells, which had a corresponding impact on cancer cell viability and the cell cycle. researchgate.net
Table 1: Investigated Activity of Quinoline Sulfonamide Derivatives on PKM2
| Compound Class | Investigated Activity | Mechanism of Action | Reference |
| 6-, 7-, and 8-sulfamoylquinoline derivatives | Activators | Promote the conversion from the dimeric to the tetrameric state of PKM2. | nih.gov |
| Quinolone sulfonamides | Activators | Promote the tetrameric state, rerouting glycolytic intermediates. | frontiersin.org |
| Quinoline-based sulfonamides | Inhibitors | Disrupt metabolic processes in cancer cells. | |
| 8-quinolinesulfonamide derivative (9a ) | Modulator/Inhibitor | Reduces intracellular pyruvate levels in cancer cells. | researchgate.net |
Other Enzymatic Targets
The serotonin (B10506) (5-HT) receptor family, a group of G protein-coupled receptors, is a significant target in drug discovery due to its extensive role in the central nervous system. nih.govbmbreports.org Research has explored the potential of arene- and quinoline-sulfonamides as ligands for various 5-HT receptor subtypes. nih.gov
In one study, novel arene- and quinolinesulfonamides were synthesized and assessed for their affinity for 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov A specific derivative, N-Ethyl-N-[4-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-yl)butyl]-8-quinolinesulfonamide (compound 54), was identified as a potent antagonist for the 5-HT7 receptor with a Ki of 13 nM. nih.gov This compound also demonstrated good selectivity over the other tested serotonin receptor subtypes. nih.gov
Choline esterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. researchgate.netacs.orgheraldopenaccess.us Sulfonamide derivatives have been investigated for their ChE inhibitory potential. researchgate.net
A study on novel enaminone derivatives of sulfonamides revealed their inhibitory activities against both AChE and BChE. researchgate.net The Ki values for these compounds ranged from 14.28 to 160.17 µM for AChE and 8.30 to 324.27 µM for BChE. researchgate.net Specifically, compound 9 in this series showed significant activity against both AChE and BChE, with Ki values of 14.28 µM and 8.30 µM, respectively. researchgate.net
Dynamin I is a GTPase essential for clathrin-mediated endocytosis and synaptic vesicle recycling. nih.govcam.ac.uk Inhibition of dynamin's GTPase activity can disrupt these cellular processes. A class of aryl sulfonamides, termed Sulfonadyns™, has been identified as GTP-competitive inhibitors of dynamin I. nih.govrsc.org
The parent compound in this research, dansylcadaverine, showed moderate inhibition of dynamin I GTPase activity with an IC50 of 45 µM. nih.govrsc.org The introduction of a terminal cinnamyl moiety to the structure significantly enhanced the inhibitory potency. nih.govrsc.org For example, the cinnamyl analogue 16 (R = H) had an IC50 of 38.2 ± 6.0 μM. nih.gov Further modifications, such as adding alkyl and simple aromatic substituents to the cinnamoyl moiety, improved the potency, with IC50 values of 22.4 ± 3.3 μM for compound 17 (R = CH3). nih.gov The most potent inhibitor of synaptic vesicle endocytosis in this class, Sulfonadyn-47 , had an IC50 of 12.3 μM. rsc.org
Table 2: Other Enzymatic Targets of Quinoline Sulfonamide Analogues
| Enzyme Target | Compound Class/Derivative | Key Findings | Reference |
| Serotonin (5-HT) Receptors | N-Ethyl-N-[4-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-yl)butyl]-8-quinolinesulfonamide | Potent 5-HT7 antagonist (Ki=13 nM) with good selectivity. | nih.gov |
| Choline Esterases (ChE) | Enaminone derivatives of sulfonamides (Compound 9 ) | Inhibited AChE (Ki=14.28 µM) and BChE (Ki=8.30 µM). | researchgate.net |
| Dynamin I GTPase | Sulfonadyns™ (e.g., Sulfonadyn-47 ) | GTP-competitive inhibitors; Sulfonadyn-47 IC50 = 12.3 μM for SVE inhibition. | nih.govrsc.org |
Antimicrobial Research
Sulfonamides were among the first chemical compounds discovered to be effective against pyogenic bacterial infections and have a long history of use as antimicrobial agents. nih.gov They are known to have broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action for their antibacterial properties involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis, which in turn inhibits DNA replication in bacteria. nih.gov
A study focused on a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives, designated as 3(a–s) , which were synthesized and evaluated for their antimicrobial activity. nih.govnih.gov The results showed that compound 3l was the most effective against the majority of the tested bacterial and fungal strains. nih.govnih.gov It exhibited the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.govnih.gov Compounds 3c and 3d also demonstrated broad-spectrum antimicrobial activity, although to a lesser extent than 3l . nih.govnih.gov
The study also highlighted structure-activity relationships. For instance, the sulfanilamide (B372717) derivative 3a was the least potent among the synthesized compounds. nih.gov The addition of an acetyl group to the sulfanilamide, as seen in compound 3b , increased its activity against E. coli and S. aureus. nih.gov Furthermore, replacing the amino group in 3a with a guanidino group in 3c led to a significant increase in activity against E. coli. nih.gov
Table 3: Antibacterial Activity of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide Derivatives
| Compound | Key Structural Feature | Notable Antibacterial Activity | MIC (µg/mL) | Reference |
| 3l | Not specified | Highest effect on most tested bacterial strains | E. coli: 7.812 | nih.govnih.gov |
| 3c | Guanidino group substitution | Broad-spectrum activity, significant against E. coli | Not specified | nih.gov |
| 3d | Not specified | Broad-spectrum activity | Not specified | nih.gov |
| 3b | Acetyl group on sulfanilamide | Enhanced activity against E. coli and S. aureus | Not specified | nih.gov |
| 3a | Sulfanilamide derivative | Least potent activity | Not specified | nih.gov |
Antibacterial Activity
Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Derivatives of 7-methoxyquinoline (B23528) bearing a sulfonamide moiety have demonstrated notable activity against Staphylococcus aureus. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide compounds were synthesized and screened for their antimicrobial properties. nih.govnih.govresearchgate.net One particular sulfamethazine (B1682506) derivative within this series showed promising activity against S. aureus, with an inhibition zone of 18.0 mm at a concentration of 0.1 mg/mL. nih.gov The minimum inhibitory concentration (MIC) values for these compounds against S. aureus were found to be in the range of 125 to 500 µg/mL. nih.gov It has been observed that substitutions on the sulfonamide portion can influence the antibacterial efficacy. For example, replacing an amino group with a guanidino group led to a relative increase in activity against S. aureus. nih.gov Furthermore, some sulfonamide derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic-resistant strains. nih.gov
Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. In studies involving various derivatives, Escherichia coli was found to be particularly susceptible. nih.govresearchgate.net One of the most potent compounds, a sulfamethazine derivative, exhibited a significant inhibition zone of 21.0 mm against E. coli and an MIC of 7.81 µg/mL. nih.govnih.gov For Pseudomonas aeruginosa, the same compound showed an inhibition zone of 16.2 mm. nih.gov The MIC values for the synthesized compounds against both E. coli and P. aeruginosa generally ranged from 125 to 500 µg/mL. nih.gov The introduction of certain functional groups, such as an acetyl or guanidino group, to the sulfanilamide structure enhanced the activity against E. coli. nih.gov
Table 1: Antibacterial Activity of a 7-Methoxyquinoline-Sulfonamide Derivative (Compound 3l)
| Bacterial Strain | Inhibition Zone (mm) at 0.1 mg/mL | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 21.0 nih.gov | 7.81 nih.govnih.gov |
| Pseudomonas aeruginosa | 16.2 nih.gov | Not specified |
| Staphylococcus aureus | 18.0 nih.gov | 125-500 nih.gov |
Investigation of Mechanism of Action (e.g., Dihydropteroate Synthase Inhibition)
The antibacterial action of sulfonamides is widely attributed to their ability to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govontosight.aiwikipedia.org This inhibition disrupts the production of folic acid, which is essential for the synthesis of DNA, RNA, and proteins, ultimately halting bacterial growth and replication. ontosight.aiwikipedia.org This mechanism confers a bacteriostatic effect. wikipedia.org It is the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), that allows them to act as competitive inhibitors. nih.gov By blocking this pathway, which is absent in mammals who obtain folate from their diet, these compounds exhibit selective toxicity towards bacterial cells. wikipedia.org
Antifungal Activity (e.g., Candida neoformans)
In addition to their antibacterial properties, certain 7-methoxyquinoline-sulfonamide derivatives have demonstrated antifungal activity. nih.govnih.govresearchgate.net A notable sulfamethazine derivative displayed an inhibitory effect against Candida neoformans, with an inhibition zone of 10.0 mm at a concentration of 0.1 mg/mL. nih.gov This same compound also showed potent activity against Candida albicans, with an inhibition zone of 18.0 mm and a MIC of 31.125 µg/mL. nih.gov
Antibiofilm Properties
Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents. The ability of 7-methoxyquinoline-sulfonamide derivatives to disrupt these biofilms is a significant area of investigation. nih.govnih.govnih.gov One particular sulfamethazine derivative has shown promising antibiofilm activity against pathogenic microbes isolated from urinary tract infections. nih.govnih.gov At a concentration of 10.0 µg/mL, this compound was able to achieve a high percentage of biofilm inhibition: 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. nih.govnih.gov A protein leakage assay indicated that this compound caused damage to the cell membrane of E. coli, leading to the leakage of cellular proteins, which contributes to its antibacterial and antibiofilm effects. nih.gov
Anticancer Research
The investigation into the anticancer properties of this compound and its analogues has yielded promising results in preclinical studies.
In Vitro Cytotoxicity on Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, C32, COLO829, U87-MG, A549)
Several studies have evaluated the cytotoxic effects of these compounds on a variety of human cancer cell lines.
In breast cancer research, sulfonamide-based derivatives of metformin (B114582) have been shown to have greater cellular uptake and stronger cytotoxic properties in both MCF-7 and MDA-MB-231 cell lines compared to metformin alone. mdpi.com For instance, one compound with a meta-methyl group in the benzene (B151609) ring inhibited MCF-7 growth with an IC50 value of 87.7 ± 1.18 µmol/L. mdpi.com Another compound was found to be the most efficiently transported into MDA-MB-231 cells. mdpi.com
For melanoma, acetylene (B1199291) derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400) were tested against human amelanotic melanoma (C-32) cells. nih.gov However, it was the 8-hydroxyquinoline-5-sulfonamide derivatives that showed more significant biological activity. nih.gov Similarly, for glioblastoma, a study on U87-MG cells showed that a platinum complex of 8-aminoquinoline (B160924) had higher cytotoxicity than cisplatin. mdpi.com
In the context of lung cancer, a series of 8-quinolinesulfonamide derivatives were designed as potential modulators of pyruvate kinase M2 (PKM2), an enzyme important in cancer metabolism. semanticscholar.org One of these compounds demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells and impact cell viability. semanticscholar.org
Investigating Pro-Apoptotic Activities
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The ability of chemical compounds to induce apoptosis in tumor cells is a key mechanism for many anticancer therapies. Several studies have demonstrated that quinoline sulfonamide derivatives can trigger this process through various cellular mechanisms, including cell cycle arrest and modulation of apoptotic proteins.
A study on quinoline-8-sulfonamide derivatives bearing a hydrazone moiety found that several compounds were cytotoxic to pancreatic cancer cell lines (PANC-1 and CAPAN-1). nih.gov Specifically, flow cytometry analysis showed that compound 3b (N'-(4-methylbenzylidene)-2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)acetohydrazide) induced apoptosis in 16.0% of PANC-1 cells. nih.gov Another derivative, compound 3h (N'-(4-(dimethylamino)benzylidene)-2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)acetohydrazide), induced apoptosis in 20.6% of CAPAN-1 cells. nih.gov
Further research into a novel pyrimido-quinoline benzene sulfonamide derivative, known as PIQSA, revealed its ability to cause DNA fragmentation and subsequent apoptotic cell death. scirp.org This compound was also found to induce cell cycle arrest, primarily at the G1/G0 phase. scirp.org Similarly, a separate quinoline-8-sulfonamide derivative, compound 9a , was shown to cause a twofold increase in DNA fragmentation, a hallmark of late-stage apoptosis, in A549 lung cancer cells. mdpi.com Cytometric analysis confirmed that this compound also induced cell cycle blockade at both the S and G2/M phases. mdpi.com
The mechanism of apoptosis induction by these compounds often involves the modulation of key regulatory proteins. One study found that a quinoline sulfonamide derivative, compound 6a , exhibited potent cytotoxicity by inhibiting the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. researchgate.net This inhibition was accompanied by a significant increase in the activity of pro-apoptotic executioner proteins, with a 4.2-fold increase in cleaved caspase-3 and a 3-fold increase in cleaved caspase-9. researchgate.net The compound also arrested the cell cycle in the Sub-G1 phase, which is indicative of apoptosis. researchgate.net Another investigation into Schiff bases linked to a sulfonamide structure showed that compounds 6i and 6j dramatically increased apoptosis in HepG2 liver cancer cells by approximately 23 and 19 times, respectively, compared to controls. doi.org This effect was associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, alongside activation of caspase-3. doi.org
Pro-Apoptotic Activity of Quinoline Sulfonamide Analogues
| Compound | Cell Line | Key Findings | Source |
|---|---|---|---|
| Compound 3b | PANC-1 (Pancreatic) | Induced 16.0% apoptosis. | nih.gov |
| Compound 3h | CAPAN-1 (Pancreatic) | Induced 20.6% apoptosis. | nih.gov |
| Compound 9a | A549 (Lung) | Caused ~2-fold increase in DNA fragmentation; induced G2/M and S phase arrest. | mdpi.com |
| Compound 6a | THP-1 (Leukemia) / HL-60 (Leukemia) | Inhibited Mcl-1; increased cleaved caspase-3 (4.2-fold) and caspase-9 (3-fold); caused Sub-G1 arrest. | researchgate.net |
| PIQSA | Ehrlich Ascites Carcinoma | Induced DNA fragmentation and apoptotic cell death; caused G1/G0 phase arrest. | scirp.org |
| Compound 6i | HepG2 (Liver) | Increased total apoptosis ~23-fold; modulated Bax, Bcl-2, and caspase-3. | doi.org |
Correlation with Target Enzyme Modulation in Cancer Pathways (e.g., hCA IX, PKM2)
The anticancer effects of quinoline sulfonamides are often directly linked to their ability to inhibit or activate specific enzymes that are critical for tumor growth and survival. Two such enzymes, human carbonic anhydrase IX (hCA IX) and pyruvate kinase M2 (PKM2), are well-established targets in cancer therapy.
Human Carbonic Anhydrase IX (hCA IX)
Human carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of hypoxic tumors. nih.gov It plays a crucial role in pH regulation, allowing cancer cells to thrive in the acidic tumor microenvironment. nih.gov The sulfonamide group is a classic zinc-binding moiety that effectively inhibits carbonic anhydrases. tandfonline.commdpi.com
Derivatives of the quinoline sulfonamide scaffold have demonstrated potent, selective inhibition of hCA IX. For instance, 8-Methoxyquinoline-5-sulfonamide, a close analogue of the title compound, was found to inhibit hCA IX with an IC₅₀ value of 12 nM, which is more potent than the standard inhibitor acetazolamide (IC₅₀ = 25 nM). Other research on curcumin-inspired sulfonamide derivatives showed potent inhibition of hCA IX, with inhibition constants (Kᵢ) in the nanomolar range (2.3–87.3 nM). tandfonline.com Similarly, studies on sulfonamides incorporating imide moieties reported a derivative that inhibited hCA IX with a Kᵢ of 9.7 nM. mdpi.com The development of these inhibitors often employs a "tail approach," where modifications to the molecule distal to the sulfonamide group enhance binding affinity and selectivity for the target isoform, like hCA IX, over off-target isoforms such as hCA I and II. nih.govmdpi.com
Pyruvate Kinase M2 (PKM2)
Pyruvate kinase M2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect, where cancer cells favor aerobic glycolysis. mdpi.comnih.gov PKM2 can switch between a highly active tetrameric state and a less active dimeric state. frontiersin.org In tumor cells, PKM2 predominantly exists in the dimeric form, which slows down glycolysis and allows glucose intermediates to be diverted into biosynthetic pathways that support cell proliferation. frontiersin.orgnih.gov
Quinoline sulfonamides have been identified as potent activators of PKM2. frontiersin.orgresearchgate.net These activators bind to a specific pocket on the enzyme, promoting the formation of the stable, highly active tetramer. frontiersin.org This activation re-engages the glycolytic pathway, reducing the availability of biosynthetic precursors and thereby inhibiting cancer cell growth. mdpi.comfrontiersin.org
A recent study focused on designing quinoline-8-sulfonamide derivatives as PKM2 modulators. mdpi.comnih.gov Their lead compound, 9a , was shown to effectively reduce intracellular pyruvate levels in A549 lung cancer cells, a direct consequence of PKM2 modulation. mdpi.comnih.gov This activity correlated with reduced cancer cell viability and the induction of apoptosis. mdpi.comnih.gov Other sulfonamide-based activators have also been shown to induce tetramerization of PKM2, leading to G2 phase cell cycle arrest and apoptosis. nih.govrsc.org These findings establish a clear link between the modulation of PKM2 by quinoline sulfonamides and their pro-apoptotic and anti-proliferative effects. mdpi.comnih.gov
Inhibition/Activation Data for Quinoline Sulfonamide Analogues against hCA IX and PKM2
| Compound Class | Target Enzyme | Activity | Key Findings | Source |
|---|---|---|---|---|
| 8-Methoxyquinoline-5-sulfonamide | hCA IX | Inhibition | IC₅₀ = 12 nM | |
| Curcumin-inspired sulfonamides | hCA IX | Inhibition | Kᵢ range = 2.3–87.3 nM | tandfonline.com |
| Sulfonamides with imide moieties | hCA IX | Inhibition | Kᵢ = 9.7 nM (most potent derivative) | mdpi.com |
| Quinoline-8-sulfonamide derivatives (e.g., Cmpd 9a) | PKM2 | Modulation/Activation | Reduced intracellular pyruvate levels in A549 cells, indicating enzyme modulation. | mdpi.comnih.gov |
| Imidazopyrimidine-sulfonamides (e.g., Cmpd 9b) | PKM2 | Activation | Potent activator; Kd = 1.378 nM; induced tetramerization. | nih.govrsc.org |
Structure Activity Relationship Sar Analysis of 7 Methoxyquinoline 8 Sulfonamide and Derivatives
Impact of Substitutions on the Quinoline (B57606) Ring System
The quinoline scaffold is a cornerstone of many biologically active compounds. researchgate.netmdpi.com Alterations to this two-ring system, including the position and nature of various substituents, can fine-tune the pharmacological profile of 7-methoxyquinoline-8-sulfonamide derivatives.
Effects of other Substituents on the Quinoline Core
Beyond the 7-methoxy group, other substituents on the quinoline core significantly influence the biological activity of these sulfonamide derivatives. The position of these substituents is crucial. For example, in some anticancer quinoline derivatives, substitutions at positions 2 and 3 have been found to be more effective against certain cancer cell lines than those at positions 4 and 8. orientjchem.org
The nature of the substituent is also critical. The introduction of halogen atoms, for instance, can enhance activity. A 7-chloro-6-fluoro substituted sulfonamide derivative proved to be a potent inhibitor of human carbonic anhydrase II (hCA II). nih.gov In another study, halogenated derivatives of 8-hydroxyquinolines were noted for their use as generally available drugs. mdpi.com
The position of an amino linker also plays a role. In a study of quinoline-based antimalarial drugs, a basic nitrogen atom within the quinoline ring was found to be important for activity. orientjchem.org The strategic placement of methyl groups can also modulate activity. For example, a 7-methyl substituent was found to be important for potent activity in a series of quinoline derivatives targeting IGF-1R. orientjchem.org
Modifications to the Sulfonamide Moiety
The sulfonamide group (-SO2NH2) is a critical pharmacophore in a vast array of therapeutic agents and plays a pivotal role in the biological activity of this compound derivatives. ontosight.ai
Significance of the Primary Sulfonamide Group as a Zinc-Binding Group
The primary sulfonamide group is a well-established zinc-binding group (ZBG). nih.govresearchgate.net This ability to chelate zinc ions is fundamental to the mechanism of action for many sulfonamide-based inhibitors of zinc-containing enzymes, known as metalloenzymes. nih.govresearchgate.net Carbonic anhydrases (CAs) are a key example of such enzymes, and their inhibition is a therapeutic strategy for various conditions. nih.gov
The crucial role of the primary sulfonamide as a zinc-anchoring group has been demonstrated in studies of CA inhibitors. For example, a secondary sulfonamide analog of a potent primary sulfonamide inhibitor failed to show significant inhibitory activity against hCA II, confirming the necessity of the unsubstituted sulfonamide for zinc binding. nih.govresearchgate.net The primary sulfonamide group is understood to form crucial hydrogen bonds with residues within the enzyme's active site, further stabilizing the enzyme-inhibitor complex. nih.gov
Influence of N-Substitution on Biological Activity
Substitution on the nitrogen atom of the sulfonamide group (N-substitution) can dramatically alter the biological activity of quinoline-8-sulfonamide (B86410) derivatives. This modification can influence the compound's potency, selectivity, and even its mechanism of action.
In the context of anticancer agents, a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated significant anti-tumor activity. mdpi.com These compounds, bearing an N-(quinolin-8-yl) substituent, were found to be highly active against several human cancer cell lines. mdpi.com
The nature of the substituent on the sulfonamide nitrogen can also direct the compound's activity towards different biological targets. For instance, in a study of quinoline-sulfonamide hybrids as monoamine oxidase (MAO) inhibitors, the introduction of electron-withdrawing and electron-donating groups to a phenyl ring attached to the sulfonamide nitrogen resulted in substantial inhibitory effects. nih.gov The position of these substituents on the phenyl ring also mattered, with a meta-substituted methoxy (B1213986) group being more potent than a di-substituted one. nih.gov
Furthermore, attaching heterocyclic rings to the sulfonamide nitrogen has proven to be a fruitful strategy for developing novel therapeutic agents. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, where the N-substituents were various heterocyclic rings, showed promising antimicrobial and antibiofilm activities. bohrium.comnih.govresearchgate.net For example, a derivative bearing a sulfamethazine (B1682506) moiety was particularly effective against several bacterial and fungal strains. nih.gov Another study highlighted that quinoline-substituted sulfonamides with a thiazole (B1198619) derivative were active against specific viruses. mdpi.com
Investigation of Linker Region Modifications
The linker region, which connects the quinoline core to other parts of the molecule, is a key area for structural modification to optimize biological activity. The length, flexibility, and chemical nature of the linker can significantly impact a compound's potency and selectivity.
In the development of respiratory syncytial virus (RSV) inhibitors, modifications to a proline linker situated between an aryl sulfone and an aniline (B41778) group were explored. nih.govacs.org Acyclic variants of this linker region, including those with a methylated amide nitrogen, were found to be inactive. nih.govacs.org This highlights the importance of the cyclic constraint provided by the proline ring for biological activity.
The length of an alkyl linker has also been shown to be a critical factor. In a series of chalcone (B49325) and quinoline hybrids connected by an aminoalkyl sulfonamide linker, a compound with a longer alkyl chain (n=3) exhibited greater antimalarial activity compared to those with a shorter chain (n=2). nih.gov
Furthermore, the type of functional group within the linker is significant. In a study of quinoline-2-carboxamides, an amide linker was used to connect the quinoline scaffold to a sulfamoylphenyl group. nih.govresearchgate.net The resulting compounds showed potent inhibitory activity against several carbonic anhydrase isoforms. nih.govresearchgate.net This demonstrates that an amide linker can be an effective component in the design of enzyme inhibitors.
Regioselectivity and Positional Isomerism in Biological Activity
The positioning of functional groups on the quinoline scaffold, known as regioselectivity, is critical for biological activity. A comparative analysis of different isomers of methoxyquinoline sulfonamides demonstrates that even minor changes in substituent placement can lead to a complete loss or significant alteration of function.
Research into a series of acetylene (B1199291) derivatives of quinoline-5-sulfonamides provides a stark example of this principle. In this study, derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400) were synthesized and found to be biologically inactive. nih.govsemanticscholar.org In contrast, the corresponding 8-hydroxyquinoline-5-sulfonamide derivatives, which differ only by a hydroxyl group instead of a methoxy group at the 8-position, exhibited significant anticancer and antibacterial activities. nih.govsemanticscholar.org This highlights that the substituent at the 8-position is a key determinant of biological function for the quinoline-5-sulfonamide (B3425427) scaffold. The unsubstituted phenolic group at this position was identified as a crucial structural fragment for activity. nih.govsemanticscholar.org
This finding underscores the importance of the specific arrangement seen in this compound, where the sulfonamide group is at the 8-position. A study involving 7-hydroxyquinoline substituted at the eighth position with a sulfonamide group revealed that this "crane-arm" structure facilitates solvent-driven long-range proton transport. acs.org This unique capability, stemming directly from the 8-sulfonamide configuration, suggests a specialized mechanism for interacting with biological targets.
Furthermore, studies on a different isomeric series, 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides , show that attaching a sulfonamide-bearing moiety at the 4-position of 7-methoxyquinoline (B23528) can produce compounds with potent antimicrobial and antibiofilm activities. nih.govbohrium.com While these are not direct isomers of this compound, they reinforce the concept that the location of the sulfonamide group profoundly impacts the type and level of biological activity.
Table 1: Comparison of Biological Activity in Quinoline Sulfonamide Isomers and Derivatives
| Compound Series | Substituent Positions | Observed Biological Activity | Reference(s) |
|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonamide Derivatives | 8-OH, 5-SO₂NHR | Active (Anticancer, Antibacterial) | nih.gov, semanticscholar.org |
| 8-Methoxyquinoline-5-sulfonamide Derivatives | 8-OCH₃, 5-SO₂NHR | Inactive | nih.gov, semanticscholar.org |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | 7-OCH₃, 4-NH-(Ar)-SO₂NHR | Active (Antimicrobial, Antibiofilm) | nih.gov, bohrium.com |
| 7-Hydroxyquinoline-8-sulfonamide | 7-OH, 8-SO₂NHR | Active (Proton Transport) | acs.org |
Elucidation of Pharmacophore Features for Specific Target Enzyme Interactions
A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with a specific biological target. For this compound, the key pharmacophoric features can be deduced from its structure and the SAR of related compounds.
The sulfonamide moiety (-SO₂NH-) is a cornerstone of the pharmacophore. It is a well-established zinc-binding group (ZBG) in a large class of enzyme inhibitors, particularly carbonic anhydrase inhibitors. acs.org The sulfonamide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sulfonyl oxygens), enabling strong and specific interactions within an enzyme's active site. acs.orgnih.gov Its ability to coordinate with metal ions, such as the Zn²⁺ in metalloenzymes, is a primary mechanism of action for many sulfonamide-based drugs. acs.org
The quinoline ring serves as a rigid, aromatic scaffold. This hydrophobic core can engage in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a target's binding pocket. mdpi.com This interaction helps to properly orient the molecule for optimal binding.
The 7-methoxy group (-OCH₃) influences the molecule's electronic properties and lipophilicity. The presence of a methoxy group at position 7 has been shown in other quinoline series to enhance antitumor activity. orientjchem.org It can modulate the electron density of the quinoline ring system and can also participate in hydrophobic interactions or, in some cases, act as a hydrogen bond acceptor.
The unique spatial arrangement created by the 8-sulfonamide group is a critical pharmacophoric feature. As suggested by studies on the analogous 7-hydroxyquinoline-8-sulfonamide, the sulfonamide group at this position can act as a "transporter" or "crane-arm," allowing for specific intramolecular or solvent-mediated interactions that position the molecule for binding. acs.org This suggests a dynamic role beyond simple static binding.
Table 2: Key Pharmacophore Features of this compound
| Pharmacophoric Feature | Potential Interaction Type | Supporting Evidence | Reference(s) |
|---|---|---|---|
| Sulfonamide Moiety (-SO₂NH-) | Hydrogen bonding (donor/acceptor), Metal chelation (Zinc-binding) | A well-known pharmacophore in enzyme inhibitors. | nih.gov, ripublication.com, acs.org |
| Quinoline Nucleus | π-π stacking, Hydrophobic interactions | Provides a rigid scaffold for orienting other functional groups. | mdpi.com |
| 7-Methoxy Group | Modulates electronics and lipophilicity, Hydrophobic interactions | Methoxy groups on the quinoline ring can enhance biological activity. | orientjchem.org |
| 8-Position of Sulfonamide | Conformational positioning ("crane-arm" effect) | The 8-substituent is crucial for activity and can facilitate proton transport. | acs.org |
Computational and Biophysical Investigation
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is instrumental in understanding the structural basis of ligand-target interactions and in predicting the binding affinity, which is crucial for drug design and discovery. nih.gov
Molecular docking studies have been pivotal in evaluating the interaction of quinoline (B57606) sulfonamides with various enzymatic targets implicated in disease.
Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. pensoft.net Their primary mechanism involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site. pensoft.netmdpi.com Molecular docking simulations of sulfonamide derivatives with human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II, have confirmed this binding mode. nih.gov The deprotonated sulfonamide nitrogen binds to the Zn(II) ion, and the molecule is further stabilized by a network of hydrogen bonds with key amino acid residues, including Thr199 and Thr200. mdpi.com
Pyruvate (B1213749) Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key enzyme in cancer metabolism, making it an attractive target for anticancer therapies. nih.govnih.gov Quinoline-8-sulfonamide (B86410) derivatives have been designed and investigated as potential modulators of PKM2. nih.govmdpi.com Docking studies using the crystal structure of PKM2 (PDB ID: 4G1N) have shown that these compounds can bind at the subunit interaction interface, a site distinct from that of the endogenous activator. nih.govnih.gov This binding is predicted to stabilize the less active dimeric form or the more active tetrameric form of the enzyme, thereby modulating cancer cell metabolism.
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. ripublication.comnih.gov Docking studies on related compounds, such as 7-bromoquinoline-5,8-dione containing aryl sulfonamides, against bacterial DHPS (PDB code: 5u14) have been performed to rationalize their antimicrobial activity. ripublication.comresearchgate.net These simulations help to visualize how the sulfonamide moiety interacts with the pterin (B48896) binding pocket of the enzyme, mimicking the natural substrate, p-aminobenzoic acid (PABA).
Docking simulations not only predict the binding pose but also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (ΔG). nih.gov These scores help in ranking potential inhibitors and understanding the key molecular interactions that govern the binding. For quinoline sulfonamides, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and, in the case of metalloenzymes like CAs, coordination with a metal ion. mdpi.comnih.gov
Key interactions for quinoline sulfonamide derivatives with their targets include hydrogen bonding with residues like TYR390 and LYS311 in PKM2 and the critical coordination to the zinc ion in carbonic anhydrases. mdpi.comnih.gov The analysis of these binding modes provides a structural basis for the observed biological activity and guides the rational design of more potent and selective derivatives.
| Target Protein | PDB ID | Key Interacting Residues | Predicted Affinity/Score | Reference |
|---|---|---|---|---|
| Pyruvate Kinase M2 (PKM2) | 4G1N | TYR390, LYS311, ASP354, PHE26 | Binding Energy (ΔG): -10.72 kcal/mol (for derivative 9a) | nih.govnih.gov |
| Carbonic Anhydrase II (hCA II) | Multiple | His94, His96, His119 (via Zn2+), Thr199, Thr200 | Ki: 0.2880 µM (for derivative 3m) | mdpi.comnih.gov |
| Dihydropteroate Synthase (DHPS) | 5u14 | (General active site interactions) | Ki: 529.80 µM - 1.42 mM (for related derivatives) | ripublication.com |
Quantum Chemical Computations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.gov These methods are used to determine the three-dimensional structure, electronic distribution, and reactivity of compounds like 7-Methoxyquinoline-8-sulfonamide. mdpi.com
DFT calculations are frequently employed to optimize the molecular geometry of a compound to its lowest energy state before performing molecular docking. mdpi.commdpi.com This ensures that the ligand conformation used in the simulation is energetically favorable.
Furthermore, DFT provides valuable insights into the electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov A smaller gap suggests higher reactivity. Other calculated descriptors, such as the molecular electrostatic potential (MEP), help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
| Descriptor | Significance | Reference |
|---|---|---|
| HOMO Energy | Relates to the ability to donate an electron (ionization potential). | nih.govnih.gov |
| LUMO Energy | Relates to the ability to accept an electron (electron affinity). | nih.govnih.gov |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. | nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions. | researchgate.net |
Computational methods are essential for exploring the conformational landscape of flexible molecules. For quinoline sulfonamides, this involves identifying the most stable three-dimensional arrangement, which is then used for further studies like molecular docking. mdpi.commdpi.com Additionally, these methods can investigate tautomerism, which is the existence of different structural isomers that are in equilibrium. For sulfonamides, there is potential for tautomerism between the sulfonamide (-SO₂NH-) and sulfonimide (-SO(OH)=N-) forms, and DFT calculations can determine the relative stability of these forms. researchgate.net
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME/T models predict these properties computationally, offering an early assessment of a compound's drug-likeness and potential liabilities, thereby reducing the time and cost of drug development. semanticscholar.orgasianpubs.org Studies on derivatives of 7-methoxyquinoline (B23528) bearing a sulfonamide moiety have indicated promising drug-like properties based on these predictions. researchgate.netbohrium.com
These predictions are often based on established criteria such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net More advanced models can predict parameters like aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), interaction with transporters like P-glycoprotein (P-gp), and potential for toxicity (e.g., AMES test for mutagenicity). semanticscholar.org
| ADME/T Parameter | Description | Significance for Drug Development | Reference |
|---|---|---|---|
| Molecular Weight | The mass of one mole of the substance. | Typically <500 Da for good oral absorption (Lipinski's Rule). | researchgate.net |
| logP (Lipophilicity) | The octanol-water partition coefficient. | Measures drug's solubility in lipids vs. water; affects absorption and distribution. Typically <5 (Lipinski's Rule). | researchgate.net |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Affects solubility and membrane permeability. Typically ≤5 (Lipinski's Rule). | researchgate.net |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Affects solubility and receptor binding. Typically ≤10 (Lipinski's Rule). | researchgate.net |
| Caco-2 Permeability | Predicted rate of passage through human colon adenocarcinoma cells. | An in vitro model for predicting human intestinal absorption. | semanticscholar.org |
| P-gp Substrate/Inhibitor | Prediction of interaction with P-glycoprotein, an efflux pump. | Being a substrate can lead to poor bioavailability; inhibition can cause drug-drug interactions. | semanticscholar.org |
| AMES Toxicity | Prediction of mutagenic potential. | A critical screen for potential carcinogenicity. | semanticscholar.org |
Theoretical Spectroscopic Property Predictions and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. researchgate.net By calculating theoretical spectra and comparing them with experimental data, a deeper understanding of the molecular structure and electronic properties can be achieved. nih.gov For sulfonamide derivatives, DFT calculations are often performed using the B3LYP functional with a 6-311G+(d,p) or similar basis set. researchgate.netmost.gov.bd
Discrepancies between theoretical and experimental values are common and can be attributed to the fact that computational calculations are typically performed for a single molecule in the gas phase, whereas experimental data are often collected from samples in the solid phase or in solution. most.gov.bd
Infrared (IR) Spectroscopy Theoretical vibrational frequency calculations help in the assignment of experimental IR absorption bands. For sulfonamides, characteristic bands include the asymmetric and symmetric stretching vibrations of the SO₂ group, as well as the S-N and C-O stretching vibrations. nih.govrsc.org
Table 2: Comparison of Typical Experimental and Theoretical IR Frequencies for Key Functional Groups in Sulfonamides
| Functional Group Vibration | Typical Experimental Range (cm⁻¹) | Typical Theoretical Range (cm⁻¹) | Source |
|---|---|---|---|
| N-H (Sulfonamide) | 3349–3144 | ~3315 | researchgate.netrsc.org |
| SO₂ Asymmetric Stretch | 1320–1310 | ~1345 | researchgate.netrsc.org |
| SO₂ Symmetric Stretch | 1155–1143 | ~1186 | researchgate.netrsc.org |
| Cₐᵣ-O-Cₐₗᵢ Asymmetric Stretch | 1286–1254 | ~1250 | nih.govrsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. rsc.org For this compound, the expected proton signals for the quinoline core can be inferred from closely related structures like 8-methoxyquinoline (B1362559). mdpi.com The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region of the spectrum. nih.govrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Structures
| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) | Source (Analogous Compounds) |
|---|---|---|---|
| ¹H | Quinoline Aromatic Protons | 7.14–8.86 | mdpi.com |
| ¹H | Methoxy (B1213986) Protons (-OCH₃) | ~3.96 | mdpi.com |
| ¹H | Sulfonamide Proton (-SO₂NH-) | 8.78–11.28 | nih.govrsc.org |
| ¹³C | Quinoline Aromatic Carbons | 110.74–155.65 | mdpi.com |
UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectra of sulfonamide derivatives are characterized by transitions within the aromatic rings. Typically, two main absorption bands are observed, corresponding to π → π* and n → π* electronic transitions. nih.govmost.gov.bd The π → π* transitions are generally found at shorter wavelengths (higher energy), while the n → π* transitions occur at longer wavelengths. most.gov.bd In quinoline-sulfonamide systems, these transitions can be influenced by the specific substitution pattern and solvent environment. mdpi.comsrce.hr
Table 4: Typical Electronic Transitions for Sulfonamide Derivatives
| Transition Type | Experimental Wavelength Range (nm) | Theoretical Wavelength (nm) | Source |
|---|---|---|---|
| π → π* | 220–261 | ~330 | most.gov.bdmdpi.com |
Solvation Studies and Solvatochromism Analysis
Solvatochromism refers to the change in the position of a compound's UV-Vis absorption or emission spectra in response to a change in solvent polarity. nih.gov This phenomenon provides valuable insights into the solute-solvent interactions and the difference in the dipole moment between the molecule's ground and excited states. christuniversity.inresearchgate.net For molecules with potential for intramolecular charge transfer (ICT), an increase in solvent polarity often leads to a bathochromic (red) shift in the absorption or fluorescence spectrum, indicating that the excited state is more polar than the ground state. researchgate.net
The solvatochromic behavior of this compound can be analyzed using various empirical models that correlate spectral shifts with solvent polarity parameters. These models help to separate and quantify the contributions of nonspecific interactions (polarity and polarizability) and specific interactions (hydrogen bonding). christuniversity.inresearchgate.net
Lippert-Mataga Equation: This model relates the Stokes shift (the difference between absorption and emission maxima) to the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment upon excitation. researchgate.netdntb.gov.ua
Kamlet-Taft and Catalan Parameters: These multi-parameter linear regression models provide a more detailed analysis by correlating the spectral data with the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π*). christuniversity.inresearchgate.net
Such studies on related sulfa drugs and quinoline derivatives have demonstrated that solute-solvent interactions significantly influence their photophysical properties. rsc.orgchristuniversity.in A comprehensive solvatochromic analysis of this compound would involve measuring its UV-Vis spectra in a range of solvents with varying polarities and applying these models to understand its electronic structure and interactions.
Table 5: Conceptual Framework for Solvatochromic Analysis
| Analytical Model | Key Solvent Parameters Used | Information Obtained | Source |
|---|---|---|---|
| Lippert-Mataga | Dielectric Constant (ε), Refractive Index (n) | Change in dipole moment (Δµ) between ground and excited states. | christuniversity.inresearchgate.net |
| Kamlet-Taft | Hydrogen Bond Acidity (α), Hydrogen Bond Basicity (β), Polarity/Polarizability (π*) | Quantifies specific (H-bonding) and nonspecific (polarity) solute-solvent interactions. | christuniversity.inresearchgate.net |
| Catalan | Acidity (SA), Basicity (SB), Dipolarizability (SdP), Polarizability (SP) | A four-parameter model providing a detailed description of solute-solvent interactions. | christuniversity.inresearchgate.net |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The rational design and synthesis of new 7-methoxyquinoline-8-sulfonamide analogues are pivotal for enhancing their therapeutic potential. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the core structure influence biological activity.
For instance, research on related quinoline (B57606) sulfonamides has demonstrated that the nature and position of substituents on the quinoline and sulfonamide moieties significantly impact their potency and selectivity. nih.gov A study involving the synthesis of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed that these compounds exhibit notable antimicrobial activity. nih.govnih.gov Specifically, the reaction of 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs yielded a range of derivatives, with some showing high efficacy against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.govnih.gov
Future design strategies could involve the introduction of diverse substituents at key positions of the this compound scaffold. For example, the synthesis of acetylene (B1199291) derivatives of 8-methoxyquinoline-5-sulfonamides has been explored, leading to the creation of novel hybrid systems containing 1,2,3-triazole moieties. mdpi.com While these specific derivatives did not show significant biological activity, the synthetic methodology provides a pathway for further exploration. mdpi.com
The table below summarizes the synthesis and activity of some 7-methoxyquinoline (B23528) derivatives, highlighting the potential for rational design to improve their antimicrobial properties.
| Compound ID | Synthetic Precursor | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 3l | 4-chloro-7-methoxyquinoline and a sulfa drug | E. coli and C. albicans | 7.812 µg/mL and 31.125 µg/mL respectively | nih.gov |
| 3c | 8-hydroxyquinoline-5-sulfonyl chloride and N-methyl-N-(prop-2-yn-1-yl)amine | Amelanotic melanoma, breast adenocarcinoma, lung adenocarcinoma, MRSA | Comparable to cisplatin/doxorubicin and oxacillin/ciprofloxacin | mdpi.com |
Exploration of New Biological Targets and Disease Indications
While much of the research on quinoline sulfonamides has focused on their antimicrobial and anticancer activities, there is considerable potential for these compounds to modulate other biological targets and be repurposed for new disease indications. researchgate.netnih.gov
The sulfonamide group is a known inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. researchgate.netnih.gov Some sulfonamide-based drugs are already used for treating glaucoma, diuresis, and inflammation. nih.gov Therefore, this compound and its derivatives could be investigated as potential inhibitors of specific CA isoforms implicated in various diseases. nih.gov
Furthermore, the quinoline core is present in compounds with a wide range of biological activities, including antimalarial, anti-inflammatory, and neuroprotective effects. acs.orgfrontiersin.orgmdpi.com The structural similarity of this compound to other bioactive quinolines suggests that it could be a scaffold for developing drugs for a variety of conditions. For example, some quinoline derivatives have shown potential as tubulin polymerization inhibitors, a mechanism relevant to cancer therapy. nih.gov
The exploration of new targets could be guided by screening this compound derivatives against a panel of disease-relevant enzymes and receptors. This approach could uncover novel therapeutic applications beyond the current focus on antimicrobial and anticancer activities.
Advanced Computational Modeling for Precise Lead Optimization and Virtual Screening
Advanced computational modeling techniques are invaluable tools for accelerating the drug discovery process for this compound derivatives. Virtual screening and molecular docking can be employed to predict the binding affinity of novel analogues to specific biological targets, allowing for the prioritization of compounds for synthesis and experimental testing. nih.govutrgv.edu
For instance, in the development of inhibitors for Botulinum neurotoxin A, docking studies of quinolinol-5-sulfonamide analogues helped to identify key structural features for potent inhibition. nih.gov This in silico approach guided the synthesis of more potent compounds. nih.gov Similarly, virtual screening of FDA-approved sulfonamide drugs has been used to identify potential inhibitors of carbonic anhydrase in Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov
These computational methods can be applied to this compound to:
Identify potential biological targets: By docking the compound against a library of protein structures.
Optimize lead compounds: By predicting how structural modifications will affect binding affinity and selectivity.
Design focused libraries: By creating a set of virtual compounds with a high probability of being active for a specific target.
The use of computational tools can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.
Investigation of Combination Therapies Involving this compound Derivatives
Combination therapy, the use of multiple drugs to treat a single disease, is a well-established strategy in medicine, particularly in the treatment of cancer and infectious diseases. google.com Investigating the use of this compound derivatives in combination with existing drugs could lead to synergistic effects, improved efficacy, and a reduction in the development of drug resistance.
For example, a study on an 8-hydroxyquinoline-5-sulfonamide derivative (PH151) found that it acted synergistically with the antifungal drug fluconazole (B54011) against Candida biofilms. microbiologyresearch.orgnih.gov This combination was more effective at preventing biofilm formation on medical devices than either compound alone. microbiologyresearch.orgnih.gov
Similarly, the combination of a sulfonamide-including compound with an angiogenesis inhibitor has been shown to produce excellent anti-tumor activity. google.com Given that some quinoline derivatives exhibit anti-angiogenic properties, there is a strong rationale for exploring combination therapies involving this compound derivatives and other anticancer agents. doi.org
Future research should focus on systematically evaluating the efficacy of this compound derivatives in combination with a wide range of therapeutic agents for various diseases. This could involve in vitro checkerboard assays to identify synergistic interactions, followed by in vivo studies to confirm the therapeutic benefit.
Development of Innovative Approaches for Studying Molecular Mechanisms of Action
A thorough understanding of the molecular mechanisms of action of this compound derivatives is essential for their successful translation into clinical use. While the antibacterial activity of sulfonamides is known to involve the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis, the precise targets and pathways affected by many quinoline sulfonamides are not fully elucidated. nih.gov
Innovative approaches are needed to unravel these mechanisms. These could include:
Chemical proteomics: To identify the protein targets of this compound derivatives in relevant cell types.
Transcriptomics and proteomics: To analyze global changes in gene and protein expression in response to treatment with these compounds.
Development of chemical probes: The synthesis of tagged versions of this compound could facilitate the identification of binding partners and the visualization of their subcellular localization.
Genetic and molecular biology techniques: To validate the role of identified targets in the observed biological effects.
By employing these advanced techniques, researchers can gain a deeper understanding of how this compound derivatives exert their therapeutic effects, which will be critical for their optimization and clinical development.
Q & A
Q. What are the common synthetic routes for preparing 7-Methoxyquinoline-8-sulfonamide, and how do reaction conditions influence product purity?
Answer: The synthesis typically involves sulfonation and alkylation steps. For example:
Chlorosulfonation : Reacting 7-methoxyquinoline with chlorosulfonic acid introduces the sulfonyl chloride group at position 2.
Amination : Treating the sulfonyl chloride intermediate with ammonia or amines yields the sulfonamide derivative.
Q. Key Variables :
- Temperature : Higher temperatures (>100°C) during sulfonation improve reaction rates but may degrade sensitive functional groups.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency, while aqueous conditions favor amidation .
Critical Tip : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation, which can produce sulfonic acid byproducts .
Q. How can researchers validate the structural integrity of this compound derivatives?
Answer: Use a combination of spectral and analytical tools:
- NMR : Confirm methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) group positions via characteristic shifts (e.g., δ ~3.8 ppm for methoxy protons in ¹H NMR).
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 238.07 for the parent compound).
- X-ray Crystallography : Resolve ambiguities in substituent orientation, particularly for chiral derivatives .
Common Pitfall : Impurities from incomplete sulfonation can mimic structural isomers; cross-validate with IR spectroscopy (S=O stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at the 7-methoxy and 8-sulfonamide positions affect bioactivity against microbial targets?
Answer: Structure-activity relationship (SAR) studies reveal:
Methodological Insight : Use in silico docking (e.g., AutoDock Vina) to predict interactions with targets like PKM2 or cholinesterases. Validate with kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition patterns) .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions often arise from:
- Assay Variability : Differences in microbial strains or cell lines (e.g., Candida albicans vs. Staphylococcus aureus).
- Redox Interference : The compound’s quinoline backbone may autofluoresce, skewing fluorescence-based assays.
Q. Resolution Strategies :
Dose-Response Curves : Compare IC₅₀ values across multiple assays.
Metabolomic Profiling : Identify off-target effects using LC-MS/MS.
Control Experiments : Include redox-sensitive probes (e.g., DCFH-DA) to rule out assay artifacts .
Q. What methodologies optimize the compound’s multi-targeting potential in neurodegenerative disease models?
Answer: Key approaches include:
- Kinetic Analysis : Determine inhibition constants (Kᵢ) for cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A/B) using Ellman’s assay .
- Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 (calculated via ChemAxon) correlate with improved CNS uptake.
- In Vivo Validation : Use transgenic C. elegans models expressing human tau or Aβ peptides to assess neuroprotection .
Advanced Tip : Co-crystallize the compound with MAO-B to identify critical hydrogen bonds (e.g., with Tyr-435) for rational design .
Q. How can computational tools guide the design of this compound analogs with reduced cytotoxicity?
Answer:
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict hepatotoxicity from descriptors like topological polar surface area (TPSA).
- ADMET Prediction : Use SwissADME to balance solubility (TPSA >70 Ų) and permeability (LogP <3).
- Off-Target Screening : Perform molecular dynamics simulations against hERG channels to avoid cardiotoxicity .
Validation : Compare predicted vs. experimental IC₅₀ in HepG2 cells; discrepancies >10-fold suggest model recalibration .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show minimal efficacy for structurally similar derivatives?
Answer: Discrepancies may stem from:
- Steric Effects : Bulky substituents at position 5 hinder binding to fungal CYP51.
- pH Sensitivity : Sulfonamide ionization (pKa ~6.5) affects activity in acidic microenvironments (e.g., Candida biofilms).
Q. Resolution :
- Microscopy : Use confocal imaging to assess compound penetration into hyphae.
- Proteomics : Identify overexpression of efflux pumps (e.g., CDR1) in resistant strains .
Q. How to address conflicting data on the compound’s fluorescence properties in cellular imaging?
Answer: Fluorescence variability arises from:
- Aggregation-Caused Quenching (ACQ) : Mitigate using nanoparticle encapsulation (e.g., PLGA).
- Solvatochromism : Test emission spectra in solvents mimicking cytoplasmic polarity (e.g., glycerol/water mixtures) .
Best Practice : Calibrate imaging settings using a reference fluorophore (e.g., FITC) to normalize intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
